molecular formula C15H25N3O16P2 B1238539 [[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

Cat. No.: B1238539
M. Wt: 565.32 g/mol
InChI Key: CGPHZDRCVSLMCF-RDKQLNKOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate” is a complex organic molecule with significant biochemical and pharmacological importance. It features a pyrimidine base linked to a sugar moiety, which is further connected to a phosphate group. This structure is characteristic of nucleotides, which are the building blocks of nucleic acids like DNA and RNA.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the sugar moiety, followed by the attachment of the pyrimidine base, and finally the addition of the phosphate group. The sugar moiety can be synthesized through a series of protection and deprotection steps to ensure the correct stereochemistry. The pyrimidine base is then attached using a glycosylation reaction, and the phosphate group is added using phosphorylation reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound often employs enzymatic methods to achieve high specificity and yield. Enzymes such as nucleoside phosphorylases and kinases are used to catalyze the formation of the nucleotide structure. These methods are advantageous due to their mild reaction conditions and high selectivity .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and phosphorylating agents like phosphorus oxychloride. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as phosphorylated sugars, amino-substituted nucleotides, and oxidized nucleotides .

Scientific Research Applications

This compound has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex nucleotides and nucleic acids.

    Biology: Plays a crucial role in cellular processes such as DNA replication and RNA transcription.

    Medicine: Used in the development of antiviral and anticancer drugs due to its ability to interfere with nucleic acid synthesis.

    Industry: Employed in the production of diagnostic reagents and biochemical assays.

Mechanism of Action

The compound exerts its effects by interacting with various molecular targets and pathways. In biological systems, it can be incorporated into nucleic acids, disrupting their normal function. This can lead to the inhibition of DNA replication and RNA transcription, which is particularly useful in antiviral and anticancer therapies. The compound can also act as a substrate for enzymes involved in nucleotide metabolism, further influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nucleotides such as adenosine triphosphate (ATP), guanosine triphosphate (GTP), and cytidine triphosphate (CTP). These compounds share a similar structure but differ in their base and sugar moieties .

Uniqueness

What sets this compound apart is its specific base and sugar configuration, which can confer unique biochemical properties. For example, its ability to selectively inhibit certain enzymes or pathways can make it a valuable tool in research and therapeutic applications .

Properties

Molecular Formula

C15H25N3O16P2

Molecular Weight

565.32 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] hydrogen phosphate

InChI

InChI=1S/C15H25N3O16P2/c16-7-1-2-18(15(25)17-7)13-11(23)9(21)6(31-13)4-30-35(26,27)34-36(28,29)33-14-12(24)10(22)8(20)5(3-19)32-14/h1-2,5-6,8-14,19-24H,3-4H2,(H,26,27)(H,28,29)(H2,16,17,25)/t5-,6-,8-,9-,10+,11-,12-,13-,14?/m1/s1

InChI Key

CGPHZDRCVSLMCF-RDKQLNKOSA-N

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)OP(=O)(O)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O

SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)(O)OC3C(C(C(C(O3)CO)O)O)O)O)O

Synonyms

CDP-D-glucose
CDP-glucose
cytidine diphosphate-glucose

Origin of Product

United States

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